
5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-methyl-N-1-naphthyl-3-furamide, also known as SKF 38393, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate dopamine D1 receptors. The compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Advances in Bio-based Polyester Monomers
Recent research has highlighted the significance of furan derivatives, like 2,5-furandicarboxylic acid (FDCA), as sustainable alternatives to petroleum-based monomers for polyester production. FDCA, derived from lignocellulosic biomass, is a promising replacement for terephthalic acid in poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) production. This transition to biomass-based polyesters signifies a pivotal shift towards reducing reliance on fossil fuels and enhancing the sustainability of polymer industries. The research delves into various catalytic pathways for FDCA synthesis from biomass and its derivatives, highlighting the role of oxidation catalysts and the challenges in reaction mechanisms (Junhua Zhang et al., 2015).
Innovative Polyesters from Bio-based Monomers
The exploration of polyesters derived from FDCA, owing to its structural similarity to petroleum-based terephthalic acid, has expanded significantly. FDCA-based polymers are being investigated for their potential to create materials with enhanced properties such as thermo-mechanical strength, biodegradability, and liquid crystalline features. These studies not only focus on the synthesis and optimization of such renewable polymers but also on their diverse applications, ranging from packaging materials to textiles and coatings (A. Sousa et al., 2015).
Catalytic Systems for FDCA Production
Research into efficient catalytic systems for the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has shown promising results. Heteropoly acids (HPAs) in ionic liquid/heteropoly acid (IL-HPA) systems have demonstrated high activity and selectivity for FDCA production, with an FDCA yield of 89% under optimized conditions. This work underscores the potential of using renewable carbohydrates for FDCA production, which is crucial for the development of sustainable polymer industries (Ruru Chen et al., 2019).
Propriétés
IUPAC Name |
5-tert-butyl-2-methyl-N-naphthalen-1-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-16(12-18(23-13)20(2,3)4)19(22)21-17-11-7-9-14-8-5-6-10-15(14)17/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWYVUEOCQUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)
![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)
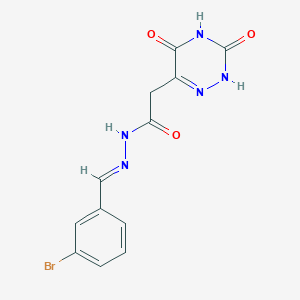
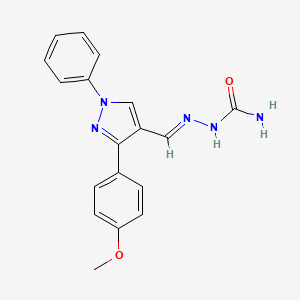
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)
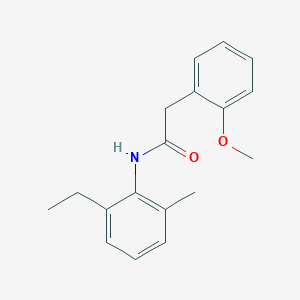
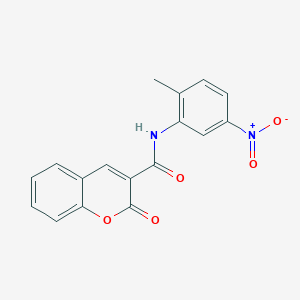
![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)
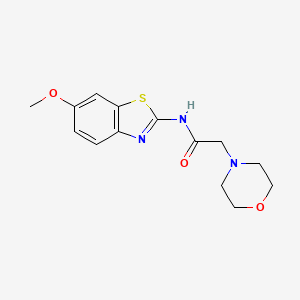
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)